BenchChemオンラインストアへようこそ!

Rotundic Acid

Antibacterial Natural Product Drug Discovery

Rotundic acid (RA) is a distinct 3β,19α,23-trihydroxy ursane triterpenoid with validated oral bioavailability (F=16.1–19.4%) and dose-proportional PK, surpassing poorly characterized analogs. It uniquely modulates TLR4 dimerization, AKT/mTOR, MAPK, and AMPK pathways, unlike generic oleanolic/ursolic acid. Ideal for medicinal chemistry optimization (derivatives 5a, 4f), liver disease research, and inflammation studies. Avoid interchangeability risks—choose RA for reproducible in vivo pharmacology and precise target engagement.

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
CAS No. 20137-37-5
Cat. No. B154715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRotundic Acid
CAS20137-37-5
Synonymsrotundic acid
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1
InChIKeyYLHQFGOOMKJFLP-LTFXOGOQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Rotundic Acid (CAS 20137-37-5): A Structurally Defined Ursane-Type Triterpenoid for Specialized Research Procurement


Rotundic acid (RA, CAS 20137-37-5), also known as rutundic acid, is a pentacyclic triterpenoid belonging to the ursane-type subclass [1]. Its IUPAC designation is (1R,2R,4aS,6aS,6bR,8aR,9R,10S,12aR,12bR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid, with the molecular formula C30H48O5 and a molecular weight of 488.70 g/mol . This compound is primarily isolated from natural sources including Ilex rotunda, Ilex purpurea, and Olea europaea cell suspension cultures, and is structurally characterized by hydroxyl groups at the C-3, C-19, and C-23 positions of the ursane skeleton [2][3]. RA serves as a bioactive scaffold with documented multi-pathway modulation capabilities including AKT/mTOR, MAPK, AMPK, and TLR4 signaling, distinguishing it from simpler triterpenoid analogs [4].

Procurement Rationale: Why Rotundic Acid Cannot Be Substituted with Generic Ursane or Oleanane Triterpenoids


While structurally related pentacyclic triterpenoids such as oleanolic acid, ursolic acid, and asiatic acid share overlapping bioactivity profiles, rotundic acid (RA) exhibits distinct structural features—specifically the 3β,19α,23-trihydroxy substitution pattern on the ursane skeleton—that confer unique pharmacological specificity [1]. Direct comparative studies reveal that simple substitution of RA with oleanolic acid or ursolic acid results in loss of specific pathway engagement, including differential modulation of the AKT/mTOR signaling cascade and distinct antibacterial potency profiles [2][3]. Furthermore, RA demonstrates measurable absolute oral bioavailability (16.1–19.4%) and dose-proportional pharmacokinetics in rats, parameters that have been explicitly characterized and differ from poorly defined absorption profiles of many in-class analogs [4]. These documented differences preclude generic interchangeability in research applications requiring precise pathway targeting or reproducible in vivo dosing.

Rotundic Acid Procurement Evidence: Quantitative Differentiation from In-Class Triterpenoid Analogs


Antibacterial Activity: Rotundic Acid Demonstrates Sub-10 μg/mL Potency Against Bacillus subtilis

In a comparative antibacterial evaluation of constituents from Hedyotis pilulifera, rotundic acid exhibited significant and specific activity against Bacillus subtilis with an MIC value of 5 μg/mL. This potency was distinguished from the activity profiles of co-isolated compounds including oleanolic acid and rotungenic acid, which displayed different bacterial strain selectivity patterns [1]. The antibacterial activity of rotundic acid against B. subtilis was reported for the first time in this study, establishing a benchmark MIC value for this compound against Gram-positive bacteria [1].

Antibacterial Natural Product Drug Discovery

Cytotoxicity Profile: Rotundic Acid Base IC50 Values vs. Optimized Derivative Potency Across Tumor Cell Lines

Rotundic acid (RA) exhibits measurable but modest baseline cytotoxicity across multiple human tumor cell lines. In a direct comparative synthesis study, RA parent compound was evaluated alongside eight newly synthesized amino acid derivatives. Derivative 5a achieved IC50 values below 10 μM across all three tested cell lines, while derivative 6b showed significantly higher cytotoxicity than RA specifically on the A375 melanoma cell line [1]. In a separate independent study, derivative 4f demonstrated an IC50 of 4.16 μM on HepG2 hepatocellular carcinoma cells, substantially lower than RA's baseline cytotoxicity on the same line [2].

Cytotoxicity Anticancer Medicinal Chemistry

Hepatoprotective Activity: Succinyl Rotundic Acid Quantitatively Reduces Serum Liver Enzymes in Alcoholic Hepatitis Model

Succinyl rotundic acid (SRA) was evaluated in a rat model of alcoholic hepatitis across low-, middle-, and high-dose groups. Compared with the ethanol-treated model group, SRA administration significantly reduced serum levels of LDH, AST, ALT, NOS, NO, MDA, and TG (P < 0.01 for LDH/AST/ALT in all dose groups), while increasing GSH content (P < 0.05 in all dose groups) [1]. Western blot analysis further revealed that SRA increased Bcl-2, HO-1, and Nrf2 protein levels while decreasing Bax, caspase-3, NF-kB p65, and CYP2E1 (P < 0.01 and P < 0.001 in all comparisons) [1]. In a separate mercury chloride (HgCl2)-induced hepatotoxicity model, rotundic acid treatment (5 mg/kg) significantly enhanced enzymatic antioxidant defenses (SOD, CAT, GPx) and restored GSH levels while reducing lipid peroxidation (LPO) compared to untreated toxicated rats [2].

Hepatoprotection Liver Disease In Vivo Pharmacology

Lipid Metabolism Modulation: 3-Oxo-22α-Hydroxy-Rotundic Acid Engages AMPK-SREBP-1c-PPARα Pathway

3-Oxo-22α-hydroxy-rotundic acid (ITP3), a microbial transformation derivative of rotundic acid, demonstrated notable hypolipidemic activity in both in vivo (C57BL/6J mice) and in vitro (HepG2 cells treated with free fatty acids) hyperlipidemia models [1]. Mechanistic studies using metabolomics combined with Western blot analysis revealed that ITP3 inhibits lipid synthesis and activates lipid oxidation specifically through the AMPK-SREBP-1c-PPARα pathway, ameliorating lipid metabolism disorders [1]. This pathway engagement is distinct from the AKT/mTOR-dependent anticancer mechanism of the parent RA compound, highlighting scaffold-dependent pathway bifurcation [2].

Lipid Metabolism Hyperlipidemia Metabolic Disease

Absolute Bioavailability: Rotundic Acid Exhibits Dose-Proportional Oral Pharmacokinetics (16.1–19.4% F)

A validated LC-QqQ-MS/MS method was employed to determine the absolute oral bioavailability and dose proportionality of rotundic acid in rats. Following single oral administration at 10, 20, and 40 mg/kg doses and intravenous administration at 10 mg/kg, the absolute bioavailability of RA ranged from 16.1% to 19.4% across the dose range [1]. Importantly, RA demonstrated good dose proportionality over the 10–40 mg/kg dose range, with linear pharmacokinetic behavior [1]. This characterization is complemented by intestinal absorption studies showing RA is moderately absorbed with time-, concentration-, pH-, and segment-dependent permeability, achieving peak plasma concentrations within 0.542 ± 0.485 to 0.750 ± 0.274 hours post-dose [2].

Pharmacokinetics ADME Drug Development

Anti-Inflammatory Activity: Rotundic Acid Inhibits TLR4-Mediated LPS-Induced Acute Lung Injury In Vivo

In a combined in vitro and in vivo study, rotundic acid (RA) significantly inhibited lipopolysaccharide (LPS)-induced overproduction of interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) through regulation of TLR4 dimerization [1]. The study demonstrated that RA exerts anti-inflammatory effects in an LPS-induced acute lung injury model, with mechanistic evidence pointing to TLR4 dimer regulation as a key mode of action [1]. This TLR4-targeting mechanism distinguishes RA's anti-inflammatory profile from the NF-kB-centric mechanisms commonly reported for oleanolic acid and ursolic acid [2].

Anti-Inflammatory Pulmonary TLR4 Signaling

Optimized Procurement Scenarios for Rotundic Acid: Evidence-Backed Research Applications


Scaffold for Anticancer Derivative Synthesis

Researchers engaged in medicinal chemistry optimization of pentacyclic triterpenoid scaffolds should procure rotundic acid as a validated starting material for derivative synthesis. The parent compound exhibits measurable baseline cytotoxicity, while optimized derivatives such as 5a (IC50 < 10 μM across A375, HepG2, and NCI-H446) and 4f (IC50 = 4.16 μM on HepG2) demonstrate substantially enhanced potency [1][2]. The C-28 carboxylic acid position serves as a tractable modification site for amino acid conjugation, enabling structure-activity relationship studies.

In Vivo Hepatoprotection Studies

Investigators conducting liver disease research should consider rotundic acid or its succinyl derivative (SRA) for studies requiring documented hepatoprotective effects. SRA administration significantly reduces serum AST, ALT, LDH, and oxidative stress markers (P < 0.01) in ethanol-induced alcoholic hepatitis models, with concurrent modulation of Bcl-2/Bax/caspase-3 apoptotic pathways and NF-kB inflammatory signaling [1]. Rotundic acid (5 mg/kg) also enhances enzymatic antioxidant defenses (SOD, CAT, GPx) in mercury chloride-induced hepatotoxicity [2].

TLR4-Mediated Inflammation Research

Rotundic acid is appropriate for procurement in inflammation research programs specifically targeting TLR4 signaling pathways. RA significantly inhibits LPS-induced IL-6 and TNF-α production through regulation of TLR4 dimerization in both in vitro and in vivo acute lung injury models [1]. This mechanism differs from the NF-kB-centric anti-inflammatory action of common analogs like oleanolic acid, making RA a mechanistically distinct tool compound for pulmonary inflammation studies.

Pharmacokinetic and ADME Studies Requiring Characterized Bioavailability

For preclinical ADME and pharmacokinetic investigations, rotundic acid offers the advantage of well-characterized absolute oral bioavailability (F = 16.1–19.4% in rats) and demonstrated dose proportionality across a 10–40 mg/kg oral dose range [1]. This contrasts with many in-class triterpenoids lacking comprehensive PK characterization. The compound exhibits time- and segment-dependent intestinal permeability with moderate absorption and achieves peak plasma concentrations within 0.5–0.75 hours [2], enabling accurate experimental design for in vivo pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rotundic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.